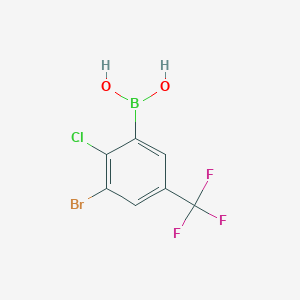

3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

説明

“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

Synthesis Analysis

The synthesis of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” can be represented by the formula CHBBrFO . The exact mass is 267.951813 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds have been studied extensively. They were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .

科学的研究の応用

Suzuki–Miyaura Cross-Coupling

This compound is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry . The reaction conditions are notably mild and tolerant of various functional groups, making it an ideal choice for synthesizing complex organic molecules. The boronic acid moiety of this compound facilitates the transmetalation step, which is crucial for the coupling process.

Protodeboronation Studies

In the realm of protodeboronation, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid serves as a starting material for studying the removal of the boron moiety from boronic esters . This is significant for reactions where the boron group is not required in the final product, and its removal is necessary without affecting the rest of the molecule.

Synthesis of Aryl- and Hetarylfurocoumarins

The compound is used as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . These coumarins are important due to their biological activities, which include anti-inflammatory, anticoagulant, and anticancer properties.

Preparation of Xanthines

It is also involved in the preparation of xanthines through one-pot coupling with diaminouracil . Xanthines have a range of pharmacological effects, including stimulant and bronchodilator actions, which are utilized in the treatment of conditions like asthma.

Aerobic Oxidative Cross-Coupling

Another application is in aerobic oxidative cross-coupling reactions . These reactions are essential for introducing oxygen into organic molecules, which can alter their chemical behavior and increase their reactivity for further transformations.

Synthesis of Biologically Active Molecules

Lastly, this boronic acid is involved in the synthesis of various biologically active molecules . These molecules have potential applications in medicine and pharmacology, particularly in the development of new drugs and therapeutic agents.

Safety And Hazards

“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds may cause respiratory irritation and skin irritation . If swallowed or in contact with skin, it is recommended to call a poison center or doctor/physician. It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds involve their potential applications in various fields. For example, they can be used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . They can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

特性

IUPAC Name |

[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659381 | |

| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid | |

CAS RN |

957120-85-3 | |

| Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

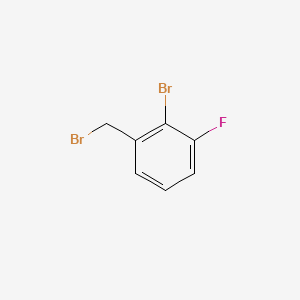

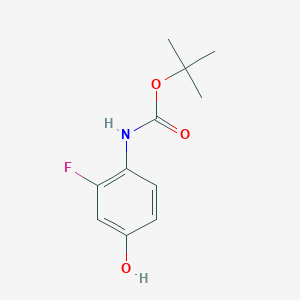

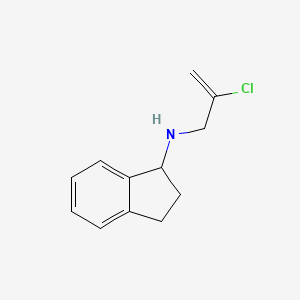

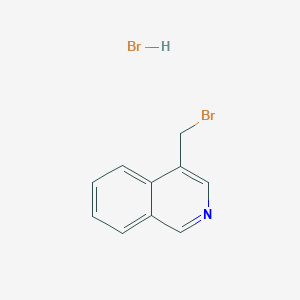

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。